2-Chloro-3-nitroquinoline
Overview
Description
2-Chloro-3-nitroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the second position and a nitro group at the third position on the quinoline ring Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring
Mechanism of Action
Target of Action
Quinoline motifs, which 2-chloro-3-nitroquinoline is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Mode of Action
Quinoline and its derivatives, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been noted for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Pharmacokinetics
Quinoline motifs are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Result of Action
Quinoline and its derivatives are a vital nucleus in several natural products and fda-approved drugs .
Action Environment
Quinoline derivatives have been noted for their broad spectrum of bio-responses in various therapeutic agents .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method is the reaction of 2-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Amino-3-chloroquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives
Scientific Research Applications
2-Chloro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the nitro group and has different reactivity and applications.
3-Nitroquinoline: Lacks the chlorine atom and exhibits different chemical properties.
2-Chloro-4-nitroquinoline: Has the nitro group at the fourth position, leading to different reactivity.
Uniqueness: 2-Chloro-3-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .
Properties
IUPAC Name |
2-chloro-3-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZXGIIGQHCVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506124 | |
Record name | 2-Chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-37-0 | |
Record name | 2-Chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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